See also: Peumus boldus leaf (part of).
Sinoacutine
CAS No.: 4090-18-0
Cat. No.: VC21337222
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 4090-18-0 |
---|---|
Molecular Formula | C19H21NO4 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | (1R,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one |
Standard InChI | InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3/t13-,19+/m0/s1 |
Standard InChI Key | GVTRUVGBZQJVTF-ORAYPTAESA-N |
Isomeric SMILES | CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
Canonical SMILES | CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC |
Chemical Properties and Structure
Sinoacutine (C19H21NO4) is an isoquinoline alkaloid with a molecular weight of 327.4 g/mol. Its IUPAC name is 3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one . The compound features a complex tetracyclic structure with morphine-like skeletal characteristics, containing hydroxyl and methoxy functional groups.
Chemical and Physical Properties of Sinoacutine
The following table summarizes the key chemical and physical properties of sinoacutine:
Property | Value |
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Molecular Formula | C19H21NO4 |
Molecular Weight | 327.4 g/mol |
XLogP3-AA | 1.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 2 |
Solubility in DMSO | 65 mg/mL (198.55 mM) |
Plasma Protein Binding Rate | 79.16% |
These properties indicate that sinoacutine possesses moderate lipophilicity (XLogP3-AA = 1.9), suggesting reasonable cell membrane permeability while maintaining sufficient water solubility for biological applications . The high plasma protein binding rate of 79.16% indicates that a significant portion of the compound binds to plasma proteins when introduced into the bloodstream .
Natural Sources and Occurrence
Sinoacutine is primarily isolated from traditional Chinese medicinal plants. It is most notably found in:
Plant Sources
Sinoacutine has been isolated from several plant species, including:
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Stephania yunnanensis H. S. Lo - widely used in Southwest China as a traditional herbal medicine with antipyretic, analgesic, and anti-inflammatory properties .
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Stephania epigaea Lo - the roots of this plant contain significant amounts of sinoacutine .
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Corydalis solida - another reported source of this alkaloid .
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Chinese traditional medicine "Ching-fengteng" - a medicinal preparation containing sinoacutine .
These plants have been utilized in traditional Chinese medicine for centuries, with their medicinal properties largely attributed to alkaloids like sinoacutine .
Pharmacological Properties
Sinoacutine exhibits diverse pharmacological activities that have been substantiated through various experimental studies.
Anti-inflammatory Effects
The anti-inflammatory properties of sinoacutine have been extensively studied using both in vitro and in vivo models. In a RAW264.7 macrophage cell model stimulated with lipopolysaccharide (LPS), sinoacutine demonstrated significant anti-inflammatory activity by modulating several key inflammatory mediators .
Effects on Inflammatory Mediators
Inflammatory Mediator | Effect of Sinoacutine |
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Nitric Oxide (NO) | Decreased |
Tumor Necrosis Factor-α (TNF-α) | Decreased |
Interleukin-1β (IL-1β) | Decreased |
Prostaglandin E2 (PGE2) | Decreased |
Interleukin-6 (IL-6) | Increased |
Inducible Nitric Oxide Synthase (iNOS) expression | Inhibited |
Cyclooxygenase-2 (COX-2) protein levels | Inhibited |
These findings indicate that sinoacutine has a broad anti-inflammatory profile, affecting multiple inflammatory pathways simultaneously .
Acute Lung Injury (ALI) Amelioration
In an LPS-induced acute lung injury mouse model, sinoacutine demonstrated significant protective effects. The compound reduced the lung index and decreased levels of myeloperoxidase (MPO), nitric oxide, interleukin-6, and tumor necrosis factor-α in both lung tissues and bronchoalveolar lavage fluid . These results suggest potential therapeutic applications for sinoacutine in inflammatory respiratory conditions.
Additional Pharmacological Activities
Beyond its anti-inflammatory effects, sinoacutine has demonstrated several other pharmacological properties:
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Analgesic effects - increases pain thresholds in hot plate tests and reduces acetic acid-induced writhing in mice .
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Cytoprotective effects - protects against hydrogen peroxide-induced cell injury .
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Anti-rheumatoid arthritis activity - reduces articular swelling in collagen-induced arthritis models .
The structural similarity between sinoacutine and sinomenine, a marketed medication in China used for osteoarthritis and rheumatoid arthritis, suggests potential overlapping therapeutic applications .
Mechanism of Action
The molecular mechanisms underlying sinoacutine's anti-inflammatory effects have been investigated in several studies, revealing its impact on key signaling pathways.
Effects on NF-κB Pathway
Sinoacutine inhibits the phosphorylation of p65 in the Nuclear Factor-kappa B (NF-κB) signaling pathway . The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes, and its inhibition contributes significantly to sinoacutine's anti-inflammatory effects.
Modulation of MAPK Signaling
The compound exhibits differential effects on Mitogen-Activated Protein Kinase (MAPK) pathway components:
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Inhibits c-Jun NH2-terminal kinase (JNK) signaling pathway phosphorylation
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Promotes phosphorylation of extracellular signal-regulated kinase (ERK)
This complex modulation of MAPK signaling represents a unique feature of sinoacutine compared to other anti-inflammatory agents and may explain its distinct profile of effects on inflammatory mediators.
Effects on Inflammatory Enzyme Expression
Quantitative PCR analysis has revealed that sinoacutine (at concentrations of 25 and 50 μg/ml) inhibits gene expression of inducible nitric oxide synthase (iNOS) . Western blot analysis further confirmed that sinoacutine significantly inhibits protein levels of both iNOS and cyclooxygenase-2 (COX-2), two critical enzymes in inflammatory processes .
Pharmacokinetics and Metabolism
Comprehensive pharmacokinetic studies have been conducted to understand sinoacutine's behavior in the body, primarily using rat models.
Absorption and Distribution
Sinoacutine exhibits a two-compartment pharmacokinetic model following intravenous administration in rats . The compound can be detected in multiple organs including the heart, liver, spleen, lung, kidney, and brain, with highest concentrations observed in the liver and kidney . This wide distribution profile suggests sinoacutine's potential to affect multiple organ systems.
Plasma Protein Binding and Excretion
Sinoacutine demonstrates a high plasma protein binding rate of 79.16%, indicating that a significant portion of the compound in circulation is bound to plasma proteins . Excretion studies have shown that sinoacutine is eliminated at a relatively low rate through feces and urine, with an average excretion rate of only 9.96% . This low excretion rate suggests potential for drug accumulation with repeated dosing.
Gender Differences
Chemical Synthesis
Synthetic routes to sinoacutine have been established, providing alternative means of obtaining this compound beyond natural extraction. A total synthesis of both racemic salutaridine and sinoacutine (described as (-)-salutaridine) has been reported, representing a novel route to the morphine skeleton . This synthetic approach involved a biomimetic C6′C4 coupling essential for formation of the morphine skeleton, accomplished using a precursor containing a tetrahydrogenated, substituted benzyl residue .
Current Research and Future Prospects
The growing body of research on sinoacutine suggests several promising directions for future investigation:
Therapeutic Applications
The demonstrated anti-inflammatory, analgesic, and protective effects of sinoacutine make it a candidate for development in several therapeutic areas:
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Inflammatory respiratory disorders - particularly acute lung injury and potentially chronic inflammatory lung conditions
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Rheumatoid arthritis and osteoarthritis - following the precedent of the structurally similar compound sinomenine
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Pain management - leveraging its analgesic properties
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Neuroprotection - based on its ability to reach the brain and its protective effects against oxidative stress
Drug Development Considerations
Several factors should be considered in the potential development of sinoacutine as a therapeutic agent:
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The observed gender differences in pharmacokinetics suggest the need for sex-specific dosing strategies
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The high plasma protein binding rate could impact drug-drug interactions
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The low excretion rate raises questions about potential accumulation with chronic dosing
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Structure-activity relationship studies could potentially identify more potent or selective derivatives
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